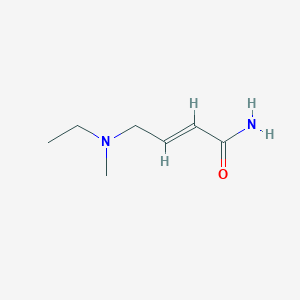

(E)-4-(Ethyl(methyl)amino)but-2-enamide

Description

Significance of Enamide Chemistry in Modern Organic Synthesis

Enamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide group. This arrangement provides a unique balance of stability and reactivity, making them valuable intermediates in synthesis. rsc.org Unlike their more reactive cousins, enamines, which are prone to hydrolysis, enamides exhibit greater stability, allowing for easier handling and purification. acs.orgresearchgate.netnih.gov

The significance of enamides in modern organic synthesis is multifaceted:

Versatile Building Blocks: Enamides serve as precursors to a wide variety of important nitrogen-containing molecules, including amino acids, alkaloids, and other heterocyclic compounds found in many natural products and pharmaceuticals. researchgate.netnih.gov

Tunable Reactivity: The presence of an electron-withdrawing acyl group on the nitrogen atom tempers its electron-donating capacity. This modulation of electronic properties allows enamides to participate in a diverse array of chemical transformations. They can act as nucleophiles or be engaged in cycloadditions, transition-metal-catalyzed cross-coupling reactions, and asymmetric hydrogenations. acs.orgnih.gov

Stereoselective Transformations: The enamide functional group is an excellent platform for introducing chirality. Asymmetric hydrogenations of enamides, for example, are a powerful method for producing chiral amines with high enantioselectivity. nih.gov

Precursors to N-Acyliminium Ions: Enamides can react with electrophiles to generate reactive N-acyliminium ion intermediates. These intermediates are susceptible to attack by nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α- and β-positions, leading to complex α,β-disubstituted amine derivatives. jst.go.jp

Structural Features of (E)-4-(Ethyl(methyl)amino)but-2-enamide and Related N-Substituted But-2-enamides

The structure of this compound is precisely defined by its name. A systematic breakdown reveals its key features:

But-2-enamide (B7942871) Core: The backbone is a four-carbon chain with a carboxamide group at one end (C1) and a carbon-carbon double bond between C2 and C3.

(E)-Configuration: The '(E)' designation specifies the stereochemistry at the C2-C3 double bond, indicating that the substituents of highest priority on each carbon of the double bond are on opposite sides (a trans configuration). This is a critical feature that influences the molecule's shape and reactivity.

N-Substituted Amino Group: At position C4, there is a nitrogen atom. This nitrogen is tertiary, bonded to both an ethyl group and a methyl group, hence the (Ethyl(methyl)amino) descriptor.

This specific substitution pattern places it within the family of γ-amino-α,β-unsaturated amides. Related N-substituted but-2-enamides are prevalent in research and their structural variations can significantly impact their chemical behavior. For instance, the nature of the substituents on the nitrogen atom and the amide can influence the enamide's nucleophilicity, stability, and steric profile, which in turn affects reaction outcomes.

| Feature | Description |

| Core Structure | But-2-enamide |

| Stereochemistry | (E) or trans at the C2=C3 double bond |

| Functional Groups | Amide, Alkene, Tertiary Amine |

| Substitution | Ethyl and Methyl groups on the nitrogen at C4 |

The configuration of enamides is often crucial for stereoselective reactions. For example, in nucleophilic additions, an (E)-enecarbamate has been shown to yield an anti product, whereas a (Z)-enecarbamate gives a syn product, demonstrating the profound impact of the double bond geometry. acs.org

Historical Context of Enamide Synthesis and Reactivity Studies

The study of enamides has evolved significantly from the foundational work on their more reactive analogues, enamines. The synthetic utility of enamines was famously pioneered by Gilbert Stork in the mid-20th century, establishing them as powerful nucleophiles for alkylation and acylation of ketones. nih.govwikipedia.org However, their inherent instability and sensitivity to moisture presented practical challenges. researchgate.netnih.gov

Enamides, long considered less reactive surrogates, began to attract more focused attention as chemists recognized their advantageous stability and unique reactivity. acs.org Early synthetic methods for preparing enamides often involved multi-step sequences. One established route is the Curtius rearrangement of α,β-unsaturated acyl azides to form vinyl isocyanates, which can then be trapped to produce enamides. rsc.org This method has been used to create both (Z)- and (E)-enamides stereospecifically. rsc.org

Over the years, more direct and efficient methods have been developed. These include:

Isomerization of N-allyl amides: Transition metal catalysts can effectively isomerize readily available N-allyl amides to the corresponding enamides with high geometric selectivity. organic-chemistry.org

Reductive Acylation of Oximes: Ketones can be converted to oximes, which are then subjected to reductive acylation to yield enamides. organic-chemistry.org

Condensation Reactions: A metal-free approach involves the condensation of acrolein with secondary amides under dehydrative conditions to access trans-γ-chloro-enamides, which can be further functionalized. researchgate.net

Direct Dehydrogenation of Amides: More recently, methods for the direct N-dehydrogenation of saturated amides have emerged as a highly sought-after and atom-economical route to enamides, though this transformation remains challenging. acs.orgnih.gov

The exploration of enamide reactivity has also expanded, moving beyond simple hydrogenation to include a wide range of transformations like cycloadditions and transition-metal-catalyzed functionalizations, solidifying their role as indispensable tools in the synthetic chemist's toolbox. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(E)-4-[ethyl(methyl)amino]but-2-enamide |

InChI |

InChI=1S/C7H14N2O/c1-3-9(2)6-4-5-7(8)10/h4-5H,3,6H2,1-2H3,(H2,8,10)/b5-4+ |

InChI Key |

XPLXFMMMTWXRIP-SNAWJCMRSA-N |

Isomeric SMILES |

CCN(C)C/C=C/C(=O)N |

Canonical SMILES |

CCN(C)CC=CC(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving E 4 Ethyl Methyl Amino but 2 Enamide and Enamide Motifs

Elucidation of Reaction Pathways in Enamide Transformations

The transformation of enamides can proceed through various reaction pathways, often influenced by the specific reagents and conditions employed. A common method for synthesizing enamides is the direct N-dehydrogenation of corresponding amides. nih.gov One such approach involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O), which act as both an electrophilic activator and an oxidant. chemistryviews.orgresearchgate.net This method is notable for its one-step nature and broad substrate scope. nih.govresearchgate.net

The synthetic utility of the resulting enamides is demonstrated through their participation in various downstream transformations, including cycloaddition reactions. For instance, they can readily engage in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. nih.govacs.org These reactions highlight the versatility of the enamide functional group as a building block in organic synthesis.

Furthermore, visible-light photocatalysis has been employed to achieve intramolecular dearomatization of indole (B1671886) derivatives containing amide groups, leading to the synthesis of spiroindolines. researchgate.net Mechanistic studies, including control experiments and Density Functional Theory (DFT) calculations, have revealed the involvement of an energy transfer pathway. researchgate.net This process relies on π-π stacking interactions and hydrogen bonding to facilitate a triplet excited state intermolecular proton transfer, which activates the amide functionality. researchgate.net

Role of Enamine Intermediates in Catalytic Cycles

Enamine catalysis is a powerful strategy in organic synthesis that utilizes primary and secondary amines as catalysts to facilitate carbonyl transformations via enamine intermediates. acs.orgnih.gov The fundamental principle of enamine catalysis lies in the reversible and catalytic generation of enamines from amines and carbonyl compounds. acs.org This process significantly increases the C-H acidity of the carbonyl compound upon conversion to an iminium ion, which then forms the enamine. acs.org

This catalytically generated enamine is nucleophilic and can react with various electrophiles. acs.org The resulting iminium ion is then hydrolyzed to yield the α-substituted carbonyl product. acs.org While the chemistry of preformed enamines has been extensively studied since the 1950s, the application of enamine catalysis in asymmetric synthesis has gained significant traction more recently. acs.orgnih.gov

Direct structural observation of enamine intermediates has been challenging due to their inherent instability in aqueous environments. nih.gov However, a stable enamine intermediate was observed in the crystal structure of an aldolase (B8822740) antibody, providing strong evidence for the central role of this intermediate in catalysis. nih.gov This observation suggests that the catalytic machinery within the hydrophobic environments of such enzymes may be more simplistic than previously thought. nih.gov In some catalytic cycles, water is expelled during the initial condensation step to form an iminium ion and is consumed during the hydrolysis of a second iminium ion, highlighting the dynamic role of water in these reactions. makingmolecules.com

Mechanisms of Rearrangement and Isomerization in Enamide Systems

Enamides can undergo various rearrangement and isomerization reactions, which are critical for accessing diverse molecular architectures. One notable transformation is the asymmetric isomerization of allylic compounds, which is highly atom-economical. nih.gov This can be achieved through transition metal-mediated nih.govacs.org-hydride transfer or through organocatalytic enantioselective nih.govacs.org-allylic rearrangements involving a nih.govacs.org-H (proton) transfer in the presence of an organic base catalyst. nih.gov

A specific example is the enantioselective synthesis of axially chiral enamides. nih.gov This process involves an iridium-catalyzed asymmetric allylation followed by an in-situ isomerization of the initial product. nih.gov The isomerization proceeds via a base-promoted 1,3-H transfer, leading to the enamide product with excellent transfer of chirality from a central to an axial element. nih.gov Computational and experimental studies have revealed that this 1,3-H transfer occurs through a stepwise deprotonation/re-protonation pathway involving a chiral ion-pair intermediate. nih.gov Hydrogen bonding interactions with the enamide carbonyl are crucial for both the reactivity and stereospecificity of this process. nih.gov

Another approach to enamide synthesis involves the isomerization of N-allylamides, which can be catalyzed by various transition metal complexes, including those of iron, rhodium, and ruthenium. acs.org Furthermore, a cobalt(I) pincer complex has been shown to efficiently catalyze the selective isomerization of N-allylic compounds, including amides, through a π-allyl mechanism. organic-chemistry.org In some cases, the in-situ formed enamines can be directly used in subsequent reactions, such as inverse-electron-demand Diels-Alder reactions. organic-chemistry.org

Studies on Amide Linkage Hydrolysis Mechanisms

Amides are generally resistant to hydrolysis, but the reaction can be achieved under acidic or basic conditions. byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an amide begins with the protonation of the carbonyl oxygen, not the nitrogen, due to the resonance delocalization of the nitrogen's lone pair with the carbonyl group. youtube.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org The subsequent steps involve proton transfers, leading to the formation of a tetrahedral intermediate. youtube.com The ammonium (B1175870) group is then ejected, and deprotonation of the newly formed carbonyl group yields a carboxylic acid and an amine (or its protonated ammonium salt under acidic conditions). youtube.comlibretexts.org This reaction is generally considered irreversible because the resulting amine is protonated and thus not nucleophilic enough to reverse the reaction. youtube.com

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comlibretexts.org This is followed by the elimination of an amide ion (⁻NHR), which is a strong base. libretexts.org The amide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. libretexts.org Since a full equivalent of base is consumed, this reaction is often referred to as base-promoted rather than base-catalyzed. libretexts.org

The hydrolysis of amide bonds is a fundamental process in biology, particularly in the metabolism of proteins, where it is catalyzed by protease enzymes. libretexts.org

Enaminoamide Reactivity with Electrophiles

Enamines, and by extension enaminoamides, are potent nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. masterorganicchemistry.com This enhanced nucleophilicity allows them to react with a variety of electrophiles. The reactivity of enamines is analogous to that of enamines, which are well-established enolate equivalents. acs.org

The nitrogen lone pair in an enamine is a strong π-donor, making the α-carbon of the double bond particularly nucleophilic. masterorganicchemistry.com This enables reactions such as alkylation with alkyl halides and conjugate additions (Michael reactions) with α,β-unsaturated compounds. masterorganicchemistry.com The mechanism of reaction with an electrophile involves the flow of electrons from the enamine nitrogen, leading to nucleophilic attack from the α-carbon onto the electrophile. makingmolecules.com In the case of conjugate addition to an activated alkene, a zwitterionic intermediate is formed, which is then protonated to yield the final product after hydrolysis of the resulting iminium ion. makingmolecules.com

The reactivity of an electrophile towards a nucleophile can be understood using the Hard and Soft, Acids and Bases (HSAB) theory. nih.gov Soft electrophiles tend to react preferentially with soft nucleophiles like the sulfhydryl thiolate of cysteine. nih.gov While this theory provides a framework, other factors such as steric hindrance and solubility can also influence the reaction rate. nih.gov

Stereochemical Control and Chirality in E 4 Ethyl Methyl Amino but 2 Enamide Synthesis and Reactivity

Enantioconvergent Hydrogenation of Enamides

Enantioconvergent hydrogenation is a powerful strategy that allows for the formation of a single enantiomer of a product from a mixture of E/Z isomers of the starting material. nih.govrsc.org This is particularly valuable in the synthesis of chiral amides, as it circumvents the need for isomerically pure enamides, which can be challenging to prepare. rsc.org

The asymmetric hydrogenation of prochiral olefins, including enamides, is a highly efficient method for producing enantiomerically pure compounds. nih.gov Research has demonstrated that both (E)- and (Z)-isomeric enamides can be hydrogenated to yield products with the same absolute configuration and high enantiomeric excess (ee). rsc.org For instance, iridium complexes with N,P-ligands have been shown to be highly effective catalysts for the enantioconvergent hydrogenation of trisubstituted enamides, achieving up to 99% ee. nih.gov

A study on the hydrogenation of a variety of E/Z mixtures of enamides using N,P-iridium catalysts highlighted the broad applicability of this method. nih.gov The results, summarized in the table below, show excellent enantioselectivity and isolated yields for a range of substrates. nih.gov

Table 1: Enantioconvergent Hydrogenation of E/Z Enamide Mixtures

| Substrate (E/Z ratio) | Product | Yield (%) | ee (%) |

| 1b (2:1) | 5b | 95 | 98 |

| 1c (2:1) | 5c | 96 | 99 |

| 1d (2:1) | 5d | 60 | 97 |

| 1e (2:1) | 5e | 55 | 98 |

Data sourced from a study on iridium-catalyzed enantioconvergent hydrogenation of enamides. nih.gov

This demonstrates that various substituents on the enamide structure are well-tolerated, leading to the desired chiral amides with high stereochemical control. nih.gov

The ability to achieve enantioconvergence in the hydrogenation of enamide mixtures stems from different mechanistic pathways, depending on the substrate structure. nih.gov Detailed mechanistic studies, including deuterium (B1214612) labeling and kinetic experiments, have revealed two primary pathways: isomerization and chelation control. nih.govrsc.org

For α-aryl enamides, a rapid isomerization of the double bond occurs, leading to a kinetic resolution of the two isomers where one is preferentially hydrogenated. nih.gov In contrast, for α-alkyl enamides, double bond isomerization is not observed. Instead, the enantioconvergent outcome is attributed to substrate chelation, where the substrate coordinates to the metal catalyst in a specific manner that dictates the stereochemical outcome of the hydrogenation. nih.gov Density Functional Theory (DFT) calculations have been employed to support these proposed mechanisms and to predict the absolute configuration of the resulting products. diva-portal.org

The understanding of these mechanistic details is crucial for the rational design of catalysts and reaction conditions to achieve high enantioselectivity in the synthesis of chiral amides from enamide precursors. diva-portal.org

Atropisomerism and Axial Chirality in Enamide Structures

Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov In enamides, this phenomenon can occur due to hindered rotation around the N-alkenyl and amide N-CO bonds, giving rise to axially chiral molecules. nih.gov

The barrier to rotation around the N-alkenyl bond in enamides is significantly influenced by the substitution pattern on the alkene and the nitrogen atom. nih.gov A study involving 38 N-alkenyl-N-alkylacetamide derivatives revealed that the rotational barrier (ΔG‡) ranged from less than 8.0 to 31.0 kcal mol⁻¹. nih.gov The most critical factor governing the rate of rotation was found to be the degree of substitution on the alkene, followed by the size of the substituent on the nitrogen atom, and lastly, the size of the acyl group. nih.govacs.org

Tertiary enamides with four substituents on the alkene exhibited particularly high rotational barriers, with calculated half-lives for rotation at 298 K ranging from 5.5 days to 99 years. nih.gov This stability is sufficient to allow for the isolation of enantiomerically enriched atropisomers, which can serve as valuable building blocks in asymmetric synthesis. nih.gov

The rotational barrier around the amide N-CO bond is also affected by substituents, with sterically demanding groups on the acyl moiety generally lowering the barrier. acs.org The interplay between rotation around the N-alkenyl and N-CO bonds can lead to complex conformational behavior. acs.org

Table 2: Rotational Barriers in N-Alkenyl-N-alkylacetamides

| Compound | R¹ | R² | R³, R⁴, R⁵ | ΔG‡ (kcal mol⁻¹) |

| 3a | Me | Me | H, H, H | <8.5 |

| 3i | t-Bu | Me | H, H, H | 10.2 |

| 4a | Me | Me | Me, H, H | 14.5 |

| 4i | t-Bu | Me | Me, H, H | 17.8 |

| Tertiary Enamide | Various | Various | Various | >27 |

Data adapted from a study on axially chiral enamides, illustrating the effect of substituents on the rotational barrier. nih.gov

The geometry of the nitrogen atom in an amide is typically planar due to the sp² hybridization of the nitrogen and the resonance between the nitrogen lone pair and the carbonyl group. brainly.com This resonance delocalization imparts a partial double bond character to the C-N bond, which restricts rotation and enforces a planar arrangement of the atoms involved. researchgate.net

Diastereoselective Synthesis of Enamide Derivatives

The diastereoselective synthesis of enamide derivatives is a powerful tool for creating complex molecules with multiple stereocenters. researchgate.netthieme-connect.com By controlling the relative stereochemistry of newly formed chiral centers, chemists can access specific diastereomers of a target molecule.

One approach to achieving diastereoselectivity is through the use of chiral auxiliaries attached to the enamide. nih.gov These auxiliaries create a chiral environment that directs the approach of a reagent to one face of the molecule over the other. For example, the conjugate addition of Grignard reagents to α,β-unsaturated amides derived from L-ephedrine proceeds with high diastereoselectivity due to the formation of an internal chelate that locks the conformation of the molecule. nih.gov

Lewis acid-mediated reactions of enamides can also exhibit high diastereoselectivity. researchgate.net For instance, the reaction of enamides with N-aryl-acylimines in the presence of a Lewis acid like BF₃·OEt₂ can produce fused heterocyclic isoindolinones with three contiguous stereogenic centers in high yields and diastereoselectivities. researchgate.net The stereochemical outcome of such transformations often suggests a stepwise reaction pathway. researchgate.net

The configuration of the enamide itself (E vs. Z) can also influence the diastereoselectivity of a reaction. researchgate.net By carefully selecting the enamide geometry and reaction conditions, it is possible to favor the formation of a specific diastereomer. cureffi.org

Table 3: Diastereoselective Reaction of Enamides

| Enamide | Reactant | Product | Yield (%) | Diastereomeric Ratio |

| (E)-4a | 10a | 11a | 88 | 77:23 |

| (Z)-4a | 10a | 11a | 85 | 50:50 |

Data from a study on the diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones. researchgate.net

The ability to control diastereoselectivity in reactions of enamides is crucial for the synthesis of complex natural products and pharmaceuticals, where the precise three-dimensional arrangement of atoms is essential for biological activity. thieme-connect.com

Theoretical and Computational Studies of E 4 Ethyl Methyl Amino but 2 Enamide Molecular Structure and Reactivity

Density Functional Theory (DFT) Applications in Enamide Chemistry

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its balance of accuracy and computational efficiency, making it highly suitable for studying medium-sized organic molecules like enamides. wikipedia.orgnih.govunige.ch DFT methods are widely applied to predict and interpret the behavior of complex molecular systems at the atomic level, offering insights into structure, spectroscopy, and reactivity. wikipedia.orgresearchgate.net In the context of enamide chemistry, DFT is instrumental in exploring their conformational landscapes and reaction mechanisms. nih.govnih.gov

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to locate all stable conformers on the potential energy surface. nih.govnih.gov The analysis would likely focus on the relative orientation of the enamine and amide functionalities. The stability of these conformers is governed by a delicate balance of steric hindrance between bulky groups and stabilizing electronic interactions, such as hyperconjugation.

Table 1: Hypothetical Relative Energies of (E)-4-(Ethyl(methyl)amino)but-2-enamide Conformers

This table presents illustrative data from a hypothetical DFT calculation to show the relative stability of different spatial arrangements (conformers) of the molecule. The conformer with the lowest energy is considered the most stable.

| Conformer | Description of Dihedral Angle | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| A | anti C=C-C=O | 0.00 | 75.3 |

| B | syn C=C-C=O | 5.21 | 12.1 |

| C | gauche C-N(Et)Me | 8.15 | 6.5 |

| D | anti C-N(Et)Me | 10.50 | 6.1 |

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction, from reactants to products. arxiv.orgmit.edu This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. For an enamide, a typical reaction is the asymmetric hydrogenation of the carbon-carbon double bond, a process that has been studied computationally for related systems. nih.gov

A theoretical investigation would model the approach of a reagent, like H₂, to the enamide. By calculating the energies of the reactants, the transition state structure, and the final product, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) dictates the reaction kinetics. Deuterium (B1214612) labeling studies, often complemented by DFT calculations, can establish whether key steps like H₂ addition are reversible or irreversible. nih.gov

Table 2: Hypothetical DFT-Calculated Energy Profile for Enamide Hydrogenation

This table provides a simplified, hypothetical energy profile for the hydrogenation of the C=C bond in this compound, illustrating how DFT can quantify the energetics of a reaction pathway.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Enamide + H₂ | 0 |

| Transition State | [Enamide---H₂]‡ | +85 |

| Product | 4-(Ethyl(methyl)amino)butanamide | -120 |

Electronic Structure Analysis of Enamide Functionality

The arrangement of electrons in a molecule's orbitals, known as its electronic structure, governs its reactivity. Various computational analysis methods can be applied to the results of a DFT calculation to translate complex wavefunction data into chemically intuitive concepts like bonds, lone pairs, and charge distribution. wikipedia.org

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a picture that corresponds closely with the classical Lewis structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects, where electron density is shared between a filled (donor) NBO and a vacant (acceptor) NBO. uni-muenchen.deaimspress.com This is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. aimspress.comresearchgate.net

For this compound, the most significant delocalization is expected to be the hyperconjugative interaction between the lone pair on the nitrogen atom (a donor orbital) and the antibonding π* orbital of the adjacent carbonyl group (an acceptor orbital). This n → π* interaction is characteristic of the amide bond, contributing to its planar geometry and rotational barrier. NBO analysis can also reveal charge transfer from the nitrogen lone pair into the C=C π* orbital, which enhances the nucleophilicity of the β-carbon. periodicodimineralogia.it

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound

This table shows hypothetical stabilization energies (E(2)) for key orbital interactions in the molecule. Higher E(2) values indicate stronger electronic delocalization, which contributes to molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | 55.8 | Amide Resonance |

| LP (1) N | π* (C=C) | 8.2 | Enamine Conjugation |

| π (C=C) | π* (C=O) | 4.5 | π-System Conjugation |

| σ (C-H) | σ* (C-N) | 2.1 | C-H Hyperconjugation |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.orgmdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying potential. uni-muenchen.dewalisongo.ac.id Red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue colors denote positive potential, which are electron-poor and attractive to nucleophiles. researchgate.netyoutube.com Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would reveal a deep red region around the carbonyl oxygen atom, highlighting its role as the primary site for hydrogen bonding and electrophilic attack. The area around the nitrogen atom would be less negative due to its lone pair delocalization into the carbonyl. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the amide N-H if it were present, or the C-H protons. Such maps provide a powerful visual guide to predicting intermolecular interactions and sites of chemical reactivity. mdpi.comwalisongo.ac.id

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most willing to donate electrons in a reaction, while the LUMO is the most willing to accept them. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comchalcogen.ro A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily over the enamine moiety (the C=C-N system), while the LUMO is likely to be the π* orbital of the conjugated system, with significant contribution from the carbonyl group. The energy of this gap can be correlated with the wavelength of light absorbed in UV-Vis spectroscopy. schrodinger.com

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents theoretical energy values for the key frontier orbitals. The HOMO-LUMO gap is a critical parameter for predicting a molecule's electronic properties and reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.30 | Energy difference (LUMO - HOMO) |

Advanced Spectroscopic and Crystallographic Characterization of E 4 Ethyl Methyl Amino but 2 Enamide and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the molecular structure of (E)-4-(Ethyl(methyl)amino)but-2-enamide.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. For the ethyl group, a characteristic quartet and triplet pattern would be expected. The methyl group attached to the nitrogen would appear as a singlet. The protons on the but-2-enamide (B7942871) backbone would exhibit distinct signals, with their coupling constants providing information about the trans configuration of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the two olefinic carbons of the double bond, the methylene (B1212753) and methyl carbons of the ethyl group, the N-methyl carbon, and the methylene carbon adjacent to the nitrogen. The chemical shifts of these carbons provide confirmatory evidence for the assigned structure. For instance, in related butenamide structures, the carbonyl carbon typically appears in the range of δ 165-175 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃ (Ethyl) | ~1.1 | ~13 |

| CH₂ (Ethyl) | ~3.3 (q) | ~45 |

| N-CH₃ | ~2.9 (s) | ~35 |

| N-CH₂ | ~3.2 (d) | ~55 |

| =CH-CO | ~6.1 (dt) | ~125 |

| =CH-CH₂ | ~6.8 (dt) | ~140 |

| C=O | - | ~166 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state ¹³C NMR is crucial for characterizing the compound in its solid form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state ¹³C NMR can distinguish between different polymorphs because the chemical shifts of carbon atoms are sensitive to the local crystalline environment. nih.gov Each polymorph will produce a unique set of peaks in the solid-state ¹³C NMR spectrum, allowing for their identification and characterization. This technique is particularly valuable in pharmaceutical and materials science applications where the specific crystalline form of a compound is critical.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å. libretexts.orgucl.ac.uk NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the stereochemistry of molecules. libretexts.orgintermediateorgchemistry.co.ukwikipedia.org For this compound, a key application of NOE is to confirm the E (trans) configuration of the double bond. libretexts.org Irradiation of the proton on one of the olefinic carbons should result in an NOE enhancement of the proton on the other olefinic carbon, as they are on opposite sides of the double bond and relatively close in space. Conversely, a lack of a significant NOE between these protons would suggest a Z (cis) configuration. Furthermore, NOE can be used to probe the conformation around the amide bond, which can exhibit restricted rotation. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the expected formula (C₇H₁₄N₂O), the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the identification of a new compound or the verification of a synthesized product.

Interactive Data Table: HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z (example) | Mass Difference (ppm) |

| [M+H]⁺ | 143.1184 | 143.1182 | -1.4 |

| [M+Na]⁺ | 165.1004 | 165.1001 | -1.8 |

Note: The observed m/z and mass difference are illustrative examples.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as those involved in reaction mechanisms. nih.govbohrium.comresearchgate.net In the context of studying the synthesis or reactions of this compound, ESI-MS can be used to identify and monitor the formation of intermediates, byproducts, and the final product in real-time. bohrium.comresearchgate.net By directly sampling the reaction mixture, researchers can gain valuable insights into the reaction pathway. The gentle nature of ESI often allows for the observation of non-covalent complexes and transient species that might not be detectable by other methods. nih.govbohrium.com This capability is invaluable for elucidating complex reaction mechanisms. nih.govresearchgate.net

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic environment of organic compounds. Infrared and UV-Vis spectroscopy, in particular, offer critical insights into the functional groups and conjugated systems present in molecules like this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an α,β-unsaturated amide like this compound, characteristic IR absorption bands are expected for the C=O (carbonyl), C=C (alkene), and C-N (amine) bonds.

The position of the carbonyl stretching frequency (νC=O) is particularly sensitive to the electronic effects of its substituents. In α,β-unsaturated amides, conjugation between the C=C double bond and the carbonyl group typically lowers the νC=O frequency compared to saturated amides. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. The nitrogen atom's lone pair also participates in this resonance, further influencing the bond order and, consequently, the stretching frequency.

For analogues such as α,β-unsaturated esters, amides, nitriles, and ketones, these characteristic shifts are well-documented. mdpi.com The specific vibrational frequencies are also influenced by factors like intermolecular hydrogen bonding, which is common in the solid state of primary and secondary amides.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Unsaturated Amides and Analogues

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Notes |

| Amide | C=O Stretch | 1680 - 1630 | The lower frequency is due to conjugation with the C=C bond and resonance with the nitrogen lone pair. |

| Alkene | C=C Stretch | 1650 - 1600 | This band can sometimes overlap with the amide I band. |

| Amine | C-N Stretch | 1250 - 1020 | The exact position depends on the nature of the alkyl groups on the nitrogen. |

| Alkene | =C-H Bend | 980 - 960 | For (E)-isomers, a strong out-of-plane bending absorption is characteristic. |

| Amide | N-H Bend | 1640 - 1550 | This "Amide II" band is present in primary and secondary amides, but absent in tertiary amides. |

This table presents generalized data for analogous compounds.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding (n) electrons. For this compound, the conjugated system of the α,β-unsaturated amide is the principal chromophore. This system is expected to give rise to a strong π → π* transition.

The maximum wavelength of absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes. In this molecule, the ethyl(methyl)amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the λmax and the intensity of the absorption. The lone pair of electrons on the nitrogen atom can extend the conjugated system, leading to a bathochromic (red) shift, which is a shift to a longer wavelength.

Solvents can also affect the λmax. researchgate.net Generally, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maximum. For π → π* transitions, an increase in solvent polarity often results in a small bathochromic shift.

Table 2: Expected UV-Vis Absorption Data for an α,β-Unsaturated Amide System

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| π → π | 200 - 250 | > 10,000 | This is an allowed transition, hence the high molar absorptivity. The presence of the amino group auxochrome likely shifts this to the higher end of the range. |

| n → π | > 250 | < 100 | This is a forbidden transition, resulting in a weak absorption that may be obscured by the stronger π → π* band. |

This table is based on generalized data for similar chromophores as specific data for the target compound is unavailable.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

To determine the absolute structure of a chiral molecule or to unambiguously establish the geometry of isomers, single-crystal X-ray diffraction is the gold standard. For this compound, this technique would confirm the (E)-configuration of the double bond and provide precise measurements of the molecular geometry.

In studies of analogous compounds, single-crystal X-ray diffraction has been used to confirm the structures of newly synthesized molecules. For instance, the structures of various substituted quinolinones and their derivatives have been unequivocally determined using this method. acs.org Similarly, the structures of macrocyclic squaramide-containing receptors have been elucidated, revealing detailed intermolecular interactions. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data. acs.org

Table 3: Representative Crystallographic Data for an Organic Molecule

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes, as specific crystallographic data for the target compound is not available.

Powder X-ray diffractometry (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a "fingerprint" of the crystalline solid, which is useful for identifying different polymorphs (crystalline forms) of a compound. Each polymorph will have a unique PXRD pattern.

This technique is valuable for quality control in manufacturing processes and for studying solid-state transformations. For example, PXRD has been used to study the crystalline forms of various salts of piperidyl- and pyridylmethylamines, allowing for the indexing of their unit cells even when single crystals were not available. mdpi.com It has also been employed to differentiate between hydrated and anhydrous forms of crystalline salts. mdpi.com

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are characteristic of a specific crystal lattice.

Advanced Microscopy and Surface Characterization

While spectroscopic and diffraction methods provide information at the molecular and crystal lattice level, advanced microscopy techniques can visualize the morphology and surface features of a material. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could be used to study the crystal habit, surface topography, and any nanoscale features of solid this compound. These methods have been used to study the self-aggregation of squaramide compounds and to investigate intramolecular motion in organic solids. researchgate.netnih.gov However, specific data for the target compound is not presently found in the literature.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectrophotometry (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. mdpi.com It utilizes a focused beam of electrons to scan the sample surface, generating secondary electrons that are detected to form an image. mdpi.com When combined with Energy-Dispersive X-ray Spectrophotometry (EDS), which analyzes the X-rays emitted from the sample upon electron beam interaction, it becomes possible to determine the elemental composition of the analyzed region. wikipedia.orglibretexts.org Each element has a unique atomic structure and therefore emits X-rays at characteristic energy levels, allowing for qualitative and quantitative elemental analysis. wikipedia.orglibretexts.org

For a purified, crystalline sample of This compound , SEM analysis would be expected to reveal details about its crystal habit, such as the shape (e.g., needles, plates, prisms) and size distribution of the crystals. The surface morphology, including the presence of any defects, steps, or amorphous regions, could also be characterized.

The corresponding EDS analysis would provide the elemental composition of the sample. For This compound (C₇H₁₄N₂O), the expected elemental composition would primarily consist of Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is not detectable by standard EDS analysis. libretexts.org The elemental composition can be presented in terms of weight percent or atomic percent.

Hypothetical EDS Data for this compound:

| Element | Weight % | Atomic % |

| Carbon (C) | 58.10 | 48.97 |

| Nitrogen (N) | 19.43 | 14.03 |

| Oxygen (O) | 22.47 | 14.21 |

| Total | 100.00 | 77.21 |

Note: The total atomic percentage is less than 100% due to the exclusion of hydrogen from the analysis.

The presence of any unexpected elements could indicate impurities or contaminants from the synthesis or handling processes. For instance, in related butenamide analogues that are part of metal complexes, EDS would be crucial for confirming the presence and relative abundance of the metallic element.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a solid material. wikipedia.orglibretexts.org It is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. wikipedia.org By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined. libretexts.org

The specific surface area is a critical parameter for materials where surface interactions are important, such as in catalysis, adsorption, and drug delivery. For a non-porous, crystalline organic solid like This compound , the specific surface area is expected to be relatively low, primarily corresponding to the external surface of the crystals. The presence of significant porosity, which would be indicated by a higher surface area and a specific type of isotherm (e.g., Type IV), would not be expected for a pure, crystalline small molecule. libretexts.org

The BET analysis of This compound and its analogues would provide insights into the particle size and surface characteristics of the bulk powder. A higher surface area might suggest a smaller average particle size or a higher degree of surface roughness.

Hypothetical BET Surface Area Data for this compound and Analogues:

| Compound | Specific Surface Area (m²/g) | Isotherm Type |

| This compound | 1.5 | Type II |

| Analogue A (e.g., different alkyl substitution) | 2.1 | Type II |

| Analogue B (e.g., amorphous form) | 8.7 | Type II |

A Type II isotherm is characteristic of non-porous or macroporous materials and is the expected result for a crystalline organic solid. libretexts.org The slightly higher surface area for "Analogue A" could be attributed to a smaller crystal size, while the significantly larger surface area for "Analogue B" would be consistent with an amorphous, higher-energy solid form.

Functionalization and Derivatization Strategies for E 4 Ethyl Methyl Amino but 2 Enamide Scaffolds

Cross-Coupling Reactions of Halo-Enamides

A pivotal strategy for the derivatization of the enamide scaffold involves the use of its halogenated counterpart, specifically α-haloenamides. These intermediates are readily accessible through various synthetic methods, including the regio- and stereoselective hydrohalogenation of ynamides. nih.govnih.gov For instance, ynamides can react with aqueous hydrogen halides (HX) or N-halosuccinimides (NXS) to produce (E)-α-haloenamides with high selectivity. nih.govnih.gov Another approach involves the bromination of enamides using reagents like N-bromosuccinimide (NBS). thieme-connect.com

Once formed, these α-haloenamides serve as versatile substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgwikipedia.org These reactions are fundamental for creating new C-C bonds at the α-position of the enamide.

The synthesis of conjugated systems like dienamides and β-yn-enamides from α-haloenamides showcases the utility of palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling for β-Yn-enamides: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a direct method for synthesizing β-yn-enamides from α-haloenamides. wikipedia.orgnih.govorganic-chemistry.orgnrochemistry.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgnrochemistry.com The coupling of an α-haloenamide with a terminal alkyne results in the formation of a new carbon-carbon bond between the α-carbon of the enamide and the sp-carbon of the alkyne, yielding the corresponding β-yn-enamide. The process has been noted for its efficiency and tolerance of various functional groups. nih.gov

Suzuki Coupling for Dienamides: The Suzuki-Miyaura coupling provides an effective pathway to dienamides by reacting an α-haloenamide with a vinylboronic acid or its ester derivatives. wikipedia.orgorganic-chemistry.orgharvard.edu This palladium-catalyzed reaction requires a base to activate the organoboron species for transmetalation. organic-chemistry.orglibretexts.org The reaction is known for its stereospecificity, allowing the geometry of the vinylboronic acid to be transferred to the final dienamide product. The mild conditions and the low toxicity of the boron reagents make the Suzuki coupling a highly practical method in organic synthesis. fishersci.co.uk

Table 1: Representative Cross-Coupling Reactions of α-Haloenamides

| Coupling Reaction | Halo-Enamide Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Sonogashira | (E)-α-Iodoenamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | β-Yn-enamide | High |

| Suzuki | (E)-α-Bromoenamide | (E)-Styrylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (E,E)-Dienamide | Good |

Note: The data in this table is representative of typical yields for these reaction types as described in the literature and may not correspond to specific cited experiments.

Cycloaddition Reactions Involving Enamides

The electron-rich nature of the enamide double bond makes it an excellent component in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and polycyclic systems in a single step with high stereocontrol.

In contrast to the standard Diels-Alder reaction, the inverse electron-demand Diels-Alder (IEDDA) reaction occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.orgnih.gov Enamides, including acyclic variants like the (E)-4-(Ethyl(methyl)amino)but-2-enamide scaffold, serve as effective electron-rich dienophiles. wikipedia.org

The reaction typically involves electron-deficient azadienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines. nih.govsigmaaldrich.com The cycloaddition proceeds to form an initial bicyclic adduct, which then often undergoes a retro-Diels-Alder reaction, expelling a small molecule like nitrogen gas, to yield a new heterocyclic ring. nih.gov This methodology is highly efficient for synthesizing a variety of nitrogen-containing heterocycles, such as pyridazines and 1,2,4-triazines. nih.govnih.gov The reaction is often fast, selective, and can be performed under mild conditions, making it a valuable tool in medicinal chemistry and materials science. sigmaaldrich.comrsc.org

Table 2: IEDDA Reaction with Enamide Scaffolds

| Diene | Dienophile | Product |

|---|---|---|

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Acyclic Enamide | Dihydropyridazine derivative |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Cyclic Enamide | Fused Pyridazine derivative |

Note: This table illustrates typical pairings for IEDDA reactions involving enamides.

Enamides can also participate in [2+2] cycloaddition reactions, particularly with highly reactive intermediates like arynes (benzynes). nih.gov These reactions provide a direct route to synthetically valuable amido-benzocyclobutane structures. nih.gov The generation of arynes in situ from precursors like ortho-(trimethylsilyl)aryl triflates under mild, fluoride-induced conditions has significantly expanded the scope of this transformation. nih.gov

The reaction involves the concerted or stepwise formation of a four-membered ring by the combination of the enamide's double bond and the aryne's "triple" bond. This cycloaddition can be part of a tandem sequence, where the resulting amido-benzocyclobutane undergoes pericyclic ring-opening to form an amido-o-quinonedimethide, which can then participate in subsequent intramolecular [4+2] cycloadditions. nih.gov This strategy allows for the rapid assembly of complex, nitrogen-containing polycyclic frameworks. While intermolecular reactions are known, intramolecular versions offer excellent control over regio- and stereoselectivity. rsc.org Photochemical [2+2] cycloadditions represent another class of these reactions, forming cyclobutane (B1203170) rings upon irradiation, though these are distinct from the thermal reactions with arynes. libretexts.orgyoutube.com

Heterocyclic Ring Formation from Enamides

Enamides are key precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net Their inherent functionality allows for intramolecular cyclization reactions that can be triggered under various conditions to form stable ring systems.

One of the most important applications of enamides in heterocyclic synthesis is their conversion to oxazoles, a core structure in many biologically active molecules. nih.govnih.gov A common strategy involves the intramolecular cyclization of an enamide precursor.

This transformation can be achieved through oxidative cyclization. For example, using a copper(II) catalyst and an oxidant like potassium persulfate (K₂S₂O₈) can promote the cyclization of enamides to 2,5-disubstituted oxazoles at room temperature via a proposed vinylic C-H functionalization pathway. nih.gov Another metal-free approach utilizes phenyliodine diacetate (PIDA) to mediate an intramolecular oxidative cyclization, which is advantageous due to its environmentally benign nature. nih.gov

Alternatively, annulation of enamides into 2,5- and 2,4,5-substituted oxazoles can be accomplished using a combination of N-Bromosuccinimide (NBS) and a mild base. researchgate.net This process is believed to proceed through an intermediate that undergoes cyclodehydration and subsequent elimination to furnish the aromatic oxazole (B20620) ring. These methods are valued for their operational simplicity and broad substrate tolerance. researchgate.netnih.gov

Table 3: Conditions for Oxazole Synthesis from Enamides

| Enamide Substrate | Reagents/Conditions | Product Type |

|---|---|---|

| β-Aryl Enamide | CuBr₂ (cat.), K₂S₂O₈, room temp. | 2,5-Disubstituted Oxazole |

| Various Enamides | PIDA, BF₃·Et₂O, reflux | Functionalized Oxazoles |

| Various Enamides | NBS, Me₂S, K₂CO₃ | 2,5- or 2,4,5-Substituted Oxazoles |

Note: This table summarizes different methodologies for the cyclization of enamides to oxazoles.

Research Applications of E 4 Ethyl Methyl Amino but 2 Enamide As a Key Synthetic Intermediate

Enamide-Based Scaffolds in Molecularly Imprinted Polymers (MIPs) Research

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule, known as the template. nih.gov This "molecular memory" allows MIPs to selectively recognize and bind to the template molecule, mimicking the function of natural antibodies. nih.gov Enamide-containing structures have been investigated as components in the synthesis of MIPs, particularly due to their ability to participate in specific interactions and serve as cleavable linkages. nih.govmdpi.com

Molecular imprinting strategies can be broadly categorized based on the nature of the interactions between the template and the functional monomers during polymerization and rebinding. nih.gov The semi-covalent approach combines the strengths of both covalent and non-covalent imprinting methods. researchgate.netnih.gov In this strategy, the template molecule is covalently bonded to a functional monomer before polymerization. After the polymer matrix is formed, this covalent bond is cleaved, releasing the template and leaving behind a precisely shaped recognition cavity. The rebinding of the target molecule to the polymer then occurs through non-covalent interactions. researchgate.net

This method is considered a promising way to create more uniform and stable imprinted sites. researchgate.net The use of enamide-based templates fits well within this approach. For instance, research has shown the synthesis of aromatic N-(2-arylethyl)-2-methylprop-2-enamides, which serve as functionalized templates for creating MIPs. nih.govmdpi.com These template-monomer adducts are copolymerized with a cross-linker, and subsequent hydrolysis of the amide bond generates the specific binding cavities. nih.gov This semi-covalent strategy often results in MIPs with stronger affinity for the target and faster uptake kinetics compared to systems based purely on self-assembly (non-covalent) methods. nih.govnih.gov

The success of a molecularly imprinted polymer hinges on the design of the template and its interaction with the polymer matrix. Functionalized templates, which are template molecules modified to include a polymerizable group, are central to the semi-covalent approach. Enamide-containing molecules, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been synthesized specifically to act as these functionalized templates. nih.gov

In an exemplary system, an enamide derivative, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was used as the template and copolymerized with divinylbenzene (B73037) as the cross-linker. nih.gov After polymerization, the amide linkage was hydrolyzed to remove the template residue, creating cavities tailored for recognizing related biomolecules. The resulting MIP demonstrated a high affinity and selective adsorption for targets like tyramine (B21549) and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively, when compared to a non-imprinted control polymer. nih.gov This highlights the efficacy of using enamide-based functionalized templates to create MIPs with high selectivity for specific analytes. nih.govmdpi.com

| Component | Role in MIP Synthesis (Example System) | Reference |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Functionalized Enamide Template | nih.gov |

| Divinylbenzene | Cross-linking Monomer | nih.gov |

| Tyramine / L-norepinephrine | Target Analytes for Selective Adsorption | nih.gov |

Precursors for Advanced Pharmaceutical Intermediates

The enamide scaffold is a crucial component in the synthesis of various pharmaceutical agents due to its ability to participate in key bond-forming reactions. Specifically, the acrylamide (B121943) moiety, a type of enamide, can act as a Michael acceptor, enabling it to form covalent bonds with biological targets. This property is highly valuable in the design of irreversible inhibitors that can offer prolonged therapeutic effects.

Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of modern therapeutics.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Second-generation EGFR inhibitors were designed to overcome resistance to earlier drugs. The synthesis of Afatinib, a potent irreversible EGFR inhibitor, involves a key step where a quinazoline (B50416) intermediate is reacted with (E)-4-(dimethylamino)but-3-enamide. mdpi.com This enamide-containing precursor provides the reactive moiety that ultimately forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition. mdpi.com This synthetic strategy demonstrates the critical role of enamide precursors in constructing advanced kinase inhibitors.

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: CDK7 is a master regulator of both the cell cycle and gene transcription, making it an attractive target in oncology. nih.gov YKL-5-124 is a highly selective, covalent inhibitor of CDK7. Its structure incorporates an acrylamide group, which is essential for its mechanism of action. nih.gov This enamide functionality acts as a "warhead," covalently binding to CDK7 and causing cell cycle arrest at the G1/S transition. nih.gov The development of such compounds underscores the importance of the enamide scaffold in creating specific and potent covalent inhibitors for challenging therapeutic targets.

| Inhibitor | Target Kinase | Role of Enamide-Containing Precursor/Scaffold | Reference |

| Afatinib | EGFR | (E)-4-(dimethylamino)but-3-enamide is a key precursor for forming the covalent-binding moiety. | mdpi.com |

| YKL-5-124 | CDK7 | The inhibitor's structure contains a reactive acrylamide (enamide) group for covalent binding. | nih.gov |

Beyond kinase inhibition, enamide structures have been investigated for their activity against other important enzyme targets.

Phosphodiesterase Type 5 (PDE5) Regulators: PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes. nih.govnih.gov Inhibition of PDE5 is a therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. nih.gov Research has identified a series of enamide compounds that demonstrated 100% inhibition of PDE5 at a concentration of 10 µM. nih.gov These compounds were noted as being among the first identified regulators and enhancers of PDE5, highlighting a novel application for the enamide scaffold. nih.gov

Cyclooxygenase (COX) Inhibitors: The COX enzymes are responsible for producing prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking simulations have shown that certain enamide structures can fit within the active site of COX-2. nih.gov One enamide compound was found to engage in hydrophobic interactions within the enzyme's binding pocket, while others formed hydrogen bonds with key amino acid residues. nih.gov This suggests that the enamide framework can serve as a template for developing new types of COX inhibitors, potentially with dual activity as PDE5 regulators. nih.gov

| Enamide Compound | Target Enzyme | Observed Effect / Interaction | Reference |

| Enamide 2 (R = H, OMe, Cl) | PDE5 | 100% inhibition at 10 µM; considered regulators and enhancers. | nih.gov |

| Enamide 2 (R = Cl) | COX-2 | Primarily hydrophobic-hydrophobic interactions in the active site. | nih.gov |

| Enamide 2 (R = H, OMe) | COX-2 | Formed H-bond interactions with Tyr341, Leu338, and His75 residues. | nih.gov |

Mechanistic Studies of Biomolecular Interactions

Understanding the mechanism by which a molecule interacts with its biological target is fundamental to rational drug design and the development of new functional materials. For enamide-based compounds, the mode of interaction is diverse and depends on the specific application.

In the context of Molecularly Imprinted Polymers , the interaction is a two-stage process. During the synthesis via a semi-covalent approach, the interaction is a stable covalent bond between the enamide-containing template and the polymerizable monomer. researchgate.net After the template is cleaved, the subsequent biomolecular recognition relies on non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces within the pre-organized cavity. researchgate.net

For irreversible kinase inhibitors , the mechanism is more direct. The enamide group, typically as part of an acrylamide scaffold, functions as an electrophilic Michael acceptor. This allows the inhibitor to form a permanent covalent bond with a nucleophilic residue, commonly a cysteine, located in the ATP-binding pocket of the target kinase. mdpi.comnih.gov This covalent interaction leads to the irreversible inactivation of the enzyme.

In the case of PDE5 and COX inhibition , the interactions are non-covalent. Docking studies have provided insight into these mechanisms, revealing that enamides can orient themselves within the enzyme's active site to form specific hydrogen bonds with key amino acid residues like tyrosine, leucine, and histidine. nih.gov Alternatively, depending on the substituents, the interactions can be predominantly hydrophobic, driven by the displacement of water and favorable contacts with nonpolar regions of the binding pocket. nih.gov This versatility in interaction modes makes the enamide scaffold a rich starting point for designing molecules with tailored biochemical functions.

Ligand-Receptor Binding Affinity and Selectivity Studies

No studies were found that investigated the binding affinity or selectivity of (E)-4-(Ethyl(methyl)amino)but-2-enamide for any specific biological receptor.

Interactions with ATP-Binding Cassette (ABC) Transporters and Efflux Mechanisms

There is no available research detailing the interactions of this compound with any members of the ABC transporter family or its effect on cellular efflux mechanisms.

Molecular Docking and Protein-Ligand Interaction Analysis

No computational studies, such as molecular docking simulations, that analyze the binding mode and interactions of this compound with any protein target have been published.

Q & A

Q. What are the recommended synthetic routes for (E)-4-(Ethyl(methyl)amino)but-2-enamide, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves condensation reactions between ethyl(methyl)amine and but-2-enoic acid derivatives under controlled pH and temperature. To ensure stereochemical purity (E-configuration), use chiral catalysts or auxiliaries, and monitor reaction progress via HPLC with chiral columns . Post-synthesis, confirm stereochemistry via X-ray crystallography or NOESY NMR to validate the absence of Z-isomer contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use - and -NMR to verify amine and enamide functional groups.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Crystallinity analysis : Powder X-ray diffraction (PXRD) identifies polymorphic forms, while differential scanning calorimetry (DSC) detects thermal stability .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Design accelerated stability studies by exposing the compound to:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring.

- Cellular uptake : Radiolabel the compound or employ LC-MS/MS to quantify intracellular concentrations in model cell lines.

- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines to assess selectivity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular contact.

- Store in amber glass vials under nitrogen at –20°C to prevent oxidation.

- Dispose of waste via certified chemical disposal services, documenting SDS-compliant hazard profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Conduct a systematic review with meta-analysis:

- Define inclusion/exclusion criteria (e.g., studies using ≥95% pure compound).

- Extract data on assay conditions (pH, temperature, cell lines) and normalize dose-response metrics.

- Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify confounding variables (e.g., solvent choice) .

Q. What strategies optimize enantiomeric separation for this compound derivatives?

Methodological Answer:

- Chromatographic resolution : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Crystallization : Screen for diastereomeric salt formation with tartaric acid derivatives.

- Kinetic resolution : Employ lipase-catalyzed acyl transfer reactions to isolate enantiomers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., kinases).

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess binding stability.

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with activity data from analogous enamide derivatives .

Q. What methodologies address low aqueous solubility in formulation studies?

Methodological Answer:

- Co-solvent systems : Test PEG-400/water or cyclodextrin-based solutions.

- Nanoformulation : Prepare liposomes or polymeric nanoparticles via solvent evaporation, and characterize size via dynamic light scattering (DLS).

- Salt formation : Screen with pharmaceutically acceptable counterions (e.g., HCl, maleate) to enhance dissolution rates .

Q. How can reproducibility challenges in synthesis be mitigated?

Methodological Answer:

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction intermediates in real time.

- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio).

- Impurity profiling : LC-HRMS to trace batch-specific impurities and refine purification protocols (e.g., column chromatography gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.